![molecular formula C10H11NO2 B13008437 3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13008437.png)
3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of corrosion inhibitors for metals.
Wirkmechanismus
The mechanism of action of 3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: This compound shares a similar core structure but lacks the acetyl group.
2,3-Cyclopentenopyridine: Another similar compound with a slightly different ring structure.
Uniqueness
3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one is unique due to its specific acetyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-acetyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-6(12)8-5-7-3-2-4-9(7)11-10(8)13/h5H,2-4H2,1H3,(H,11,13) |
InChI-Schlüssel |
FRFNLNCFPHKGQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(CCC2)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13008367.png)
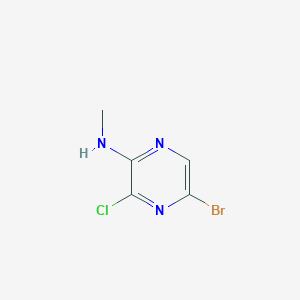
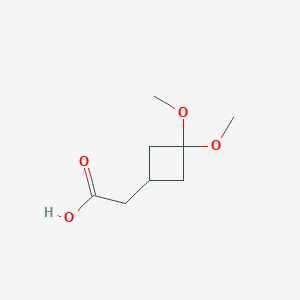

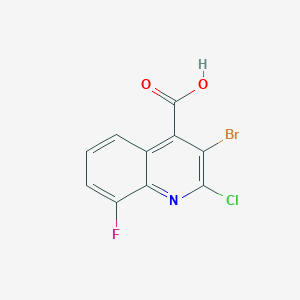
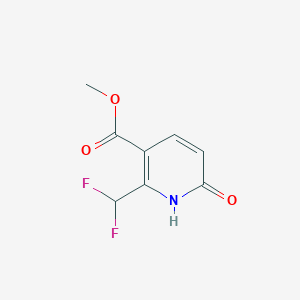
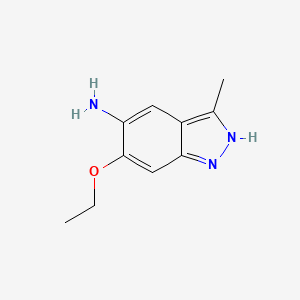
![tert-butyl 5-amino-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13008404.png)

![Methyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008417.png)
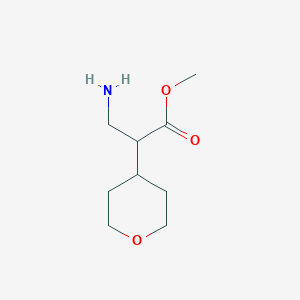
![6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride](/img/structure/B13008429.png)
![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13008445.png)
